Product packaging for 6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE(Cat. No.:CAS No. 137426-78-9)

6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE

Cat. No.: B162697
CAS No.: 137426-78-9
M. Wt: 158.16 g/mol
InChI Key: YELVSUFJOUNVNH-UHFFFAOYSA-N
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Description

6-Methyl-1,3-benzoxazole-2-carbonitrile is a synthetically accessible, planar heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and antifungal research . The benzoxazole core is a common structural motif in drug discovery due to its ability to engage in key interactions with biological targets, such as acting as a hydrogen bond acceptor via its oxygen and nitrogen atoms, and participating in π-π stacking due to its aromatic, planar structure . This scaffold is considered a bioisostere for nucleic acid bases and conformationally restricted amides, a strategy often employed to improve ligand affinity and optimize pharmacokinetic properties . While specific studies on this analog are not available, the 1,3-benzoxazole-4-carbonitrile scaffold has been identified as a novel and potent inhibitor of fungal β-1,6-glucan synthesis, demonstrating excellent in vitro antifungal activity against Candida species . This mechanism targets a key component of the fungal cell wall not present in mammalian cells, representing a promising strategy for developing new antifungal agents. Furthermore, 2-substituted benzoxazole derivatives, by extension, show a broad spectrum of pharmacological activities in research settings, including antimicrobial, antitumor, anti-inflammatory, and antiviral effects . The incorporation of the carbonitrile group at the 2-position provides a versatile synthetic handle for further chemical modification, making this compound a valuable intermediate for constructing diverse compound libraries in hit-to-lead optimization campaigns .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B162697 6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE CAS No. 137426-78-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137426-78-9

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

6-methyl-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C9H6N2O/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,1H3

InChI Key

YELVSUFJOUNVNH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C#N

Synonyms

2-Benzoxazolecarbonitrile, 6-methyl-

Origin of Product

United States

Contextualization Within Fused Heterocyclic Chemistry

Fused heterocyclic compounds, characterized by the sharing of one or more bonds between a carbocyclic and a heterocyclic ring, form a cornerstone of modern chemistry. organic-chemistry.org Benzoxazoles, which feature a benzene (B151609) ring fused to an oxazole (B20620) ring, are a prominent class within this family. globalresearchonline.net The inherent aromaticity and the presence of both nitrogen and oxygen heteroatoms in the oxazole ring bestow upon these molecules a unique electronic character and reactivity. globalresearchonline.netrsc.org

The introduction of a methyl group at the 6-position and a carbonitrile group at the 2-position of the benzoxazole (B165842) core, as seen in 6-Methyl-1,3-benzoxazole-2-carbonitrile, significantly influences its chemical behavior. The methyl group, an electron-donating group, can affect the electron density of the benzene ring, while the carbonitrile group, a strong electron-withdrawing group, profoundly impacts the reactivity of the oxazole moiety. This strategic substitution allows for a fine-tuning of the molecule's properties, making it a valuable building block in organic synthesis.

Significance of Benzoxazole Scaffolds in Synthetic and Materials Science Endeavors

The benzoxazole (B165842) scaffold is a privileged structure in both synthetic and materials science. researchgate.netnih.gov Its derivatives are known to exhibit a wide array of biological activities, making them important targets in medicinal chemistry. globalresearchonline.netnih.gov Beyond pharmaceuticals, benzoxazoles have found applications as fluorescent probes and in the development of advanced materials. nih.govcore.ac.uk

The versatility of the benzoxazole ring system stems from its amenability to various chemical modifications. The 2-position, in particular, is a common site for substitution, allowing for the introduction of diverse functional groups that can modulate the molecule's physical and chemical properties. nih.govsioc-journal.cn This has led to the development of a vast library of benzoxazole derivatives with tailored characteristics for specific applications.

In the realm of materials science, the planar structure and electron-rich nature of the benzoxazole core contribute to its use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to functionalize the scaffold allows for the tuning of photophysical properties such as absorption and emission wavelengths.

Overview of Research Trajectories for 2 Substituted Benzoxazole Derivatives

Research into 2-substituted benzoxazole (B165842) derivatives has been a vibrant area of investigation. nih.govsioc-journal.cn Synthetic chemists have developed numerous methodologies for their preparation, often starting from readily available 2-aminophenols. rsc.orgnih.gov These methods include condensation reactions with various electrophiles, transition metal-catalyzed cross-coupling reactions, and innovative one-pot procedures. organic-chemistry.orgmdpi.com

The introduction of a carbonitrile group at the 2-position, as in 6-Methyl-1,3-benzoxazole-2-carbonitrile, is of particular interest. The nitrile group can serve as a versatile synthetic handle, participating in a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing access to a wide range of other heterocyclic systems.

Recent research has focused on developing more efficient and environmentally friendly synthetic routes to these compounds, employing green chemistry principles such as the use of water as a solvent or catalyst-free conditions. sioc-journal.cn

Current Gaps and Future Perspectives in Benzoxazole 2 Carbonitrile Research

Strategies for Benzoxazole Core Construction

The formation of the benzoxazole ring system is a cornerstone of synthesizing the target compound and its analogues. Researchers have developed numerous strategies, including traditional condensation reactions and more contemporary metal-catalyzed, ionic-liquid-promoted, and metal-free approaches.

Condensation Reactions Involving 2-Aminophenol (B121084) Precursors

The most traditional and widely utilized method for constructing the benzoxazole core is the condensation of a 2-aminophenol derivative with a suitable carbonyl-containing compound. rsc.orgnih.gov This approach is valued for its directness and the ready availability of the starting materials. The reaction typically involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration/aromatization to yield the final benzoxazole ring. rsc.org

Various carbonyl sources can be employed, including aldehydes, carboxylic acids and their derivatives, and ketones. nih.govnih.gov For instance, the reaction of 2-aminophenols with aldehydes is a common strategy, often facilitated by a catalyst to drive the reaction to completion. researchgate.net The use of fly ash, a waste by-product, has been reported as a green catalyst for the synthesis of 2-aryl benzoxazoles from 2-aminophenols and aldehydes. nih.gov Similarly, the condensation with carboxylic acids or their derivatives, such as acyl chlorides, provides another reliable route to 2-substituted benzoxazoles. nih.govmdpi.com

The reaction conditions for these condensations can vary significantly, with different catalysts and solvents being used to optimize yields and reaction times.

Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis

2-Aminophenol Derivative Carbonyl Source Catalyst/Conditions Product Type Yield Reference
2-Aminophenol Aromatic Aldehydes TiO₂–ZrO₂ / Acetonitrile, 60 °C 2-Aryl Benzoxazoles 83–93% nih.gov
2-Aminophenol Benzaldehyde Fly Ash / Heat 2-Phenyl Benzoxazole - nih.gov
2-Aminophenol β-Diketones TsOH·H₂O / CuI, Acetonitrile, 80°C 2-Substituted Benzoxazoles 64-89% organic-chemistry.org
2-Aminophenol Benzaldehyde LAIL@MNP / Sonication, 70°C 2-Phenyl Benzoxazole ~82% researchgate.netnih.gov

Metal-Catalyzed Cyclization Approaches to Benzoxazoles

To overcome some of the limitations of traditional condensation reactions, such as harsh conditions, metal-catalyzed cyclization methods have been developed. These reactions often exhibit higher efficiency and broader substrate scope. A prominent strategy involves the intramolecular C-O cross-coupling of ortho-haloanilides, which can be effectively catalyzed by copper complexes. organic-chemistry.org This method is advantageous as it avoids the direct use of 2-aminophenols. The reaction is believed to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) cycle, with the rate of reaction being dependent on the nature of the halogen (I > Br > Cl). organic-chemistry.org

Iron catalysis has also emerged as an inexpensive and environmentally benign option. An iron(III)-catalyzed oxidative coupling and cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes has been reported to produce benzoxazoles at room temperature. nih.gov Furthermore, combined catalytic systems, such as a Brønsted acid with copper iodide (CuI), have been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org

Table 2: Metal-Catalyzed Syntheses of Benzoxazoles

Substrate(s) Catalyst System Product Type Key Features Reference
ortho-Haloanilides CuI / 1,10-Phenanthroline 2-Substituted Benzoxazoles Ligand-accelerated, suitable for parallel synthesis. organic-chemistry.org
Phenol derivatives + Benzoyl aldehyde oximes Iron(III) catalyst 2-Substituted Benzoxazoles Inexpensive catalyst, room temperature reaction. nih.gov
2-Aminophenols + β-Diketones Brønsted Acid / CuI 2-Substituted Benzoxazoles Tolerates various substituents on the 2-aminophenol. organic-chemistry.org
2-Aminophenol + Phenyl methanol Ruthenium Complex 2-Phenylbenzoxazole Acceptorless dehydrogenative coupling (ADC) reaction. ijpbs.com

Ionic-Liquid-Promoted Synthetic Pathways for Benzoxazoles

Ionic liquids (ILs) have gained traction as green and recyclable reaction media and catalysts in organic synthesis. bepls.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive for benzoxazole synthesis. bepls.comnih.gov

Brønsted acidic ionic liquids (BAILs) have been successfully employed as efficient and reusable catalysts for the condensation of 2-aminophenols with aldehydes. nih.govacs.org For example, a BAIL gel, prepared by immobilizing the ionic liquid on a silica (B1680970) support, has been shown to catalyze the reaction under solvent-free conditions, with the catalyst being easily recovered and reused for multiple cycles without significant loss of activity. nih.govacs.org Other ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et3NH][HSO4]), have also been used to promote the one-pot synthesis of benzoxazole derivatives under solvent-free conditions, offering advantages like short reaction times and high yields. bepls.com

Table 3: Ionic Liquid-Promoted Benzoxazole Synthesis

Ionic Liquid Substrates Conditions Yield Key Features Reference
[Et₃NH][HSO₄] 2-(4-amino phenyl) benzoxazole + Aromatic aldehyde + Thioglycolic acid 80°C, Solvent-free Excellent Rapid, greener, reusable ionic liquid. bepls.com
Brønsted acidic ionic liquid (BAIL) gel 2-Aminophenol + Benzaldehyde 130°C, Solvent-free High Heterogeneous, recyclable catalyst, solvent-free. nih.govacs.org
LAIL@MNP 2-Aminophenol + Aldehydes 70°C, Sonication, Solvent-free Moderate to High Magnetic, reusable catalyst, short reaction time. rsc.orgnih.gov

Metal-Free Conditions for 2-Substituted Benzoxazole Synthesis

The development of metal-free synthetic routes is a significant goal in modern organic chemistry to avoid issues of cost and toxicity associated with residual metals in the final products. Several metal-free methods for benzoxazole synthesis have been established.

One such approach involves the direct, base-mediated intramolecular cyclization of o-haloanilides. Using a simple base like potassium carbonate (K₂CO₃) in a solvent such as DMSO at high temperatures can afford benzoxazoles in high yields without the need for a transition metal catalyst. nih.gov Another strategy utilizes phosphorus trichloride (B1173362) (PCl₃) in combination with iodine (I₂) to mediate the C(2)-functionalization of benzoxazoles with amides and esters under metal-free conditions. sioc-journal.cn This method is notable for its use of low-cost reagents. sioc-journal.cn Additionally, simple imidazolium (B1220033) chloride has been reported as an effective promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives, providing a simple and economical metal-free alternative. mdpi.comresearchgate.net

Installation and Functionalization of the 2-Carbonitrile Moiety

Once the benzoxazole core is constructed, the next critical step is the introduction of the carbonitrile group at the 2-position to yield the target compound, this compound.

Direct Cyanation Methodologies for Benzoxazole Systems

Direct cyanation of a pre-formed benzoxazole ring is a feasible strategy. Palladium-catalyzed cyanation reactions have been developed for a wide range of (hetero)aryl halides and triflates. acs.org This methodology can be applied to a 2-halo-6-methylbenzoxazole intermediate, providing a direct route to the 2-carbonitrile derivative under relatively mild conditions. acs.org

Another approach involves the conversion of other functional groups at the C-2 position into a nitrile. For instance, the synthesis of 2-cyano-6-hydroxybenzothiazole, an analogue of the target compound, has been achieved by protecting the hydroxyl group, converting a 2-carbethoxy group to an amide, and then dehydrating the amide to the nitrile. researchgate.net A similar sequence starting from 6-methyl-1,3-benzoxazole-2-carboxylic acid could be envisioned. Palladium-catalyzed decarbonylative cyanation of aryl carboxylic acids offers a more direct one-pot conversion to aryl nitriles and could potentially be applied to a 2-carboxybenzoxazole intermediate. organic-chemistry.org

Furthermore, electrophilic cyanation reagents like N-cyano-benzotriazole have been used for the one-pot synthesis of 2-amino-benzoxazoles, indicating the feasibility of introducing a cyano group onto the benzoxazole scaffold through electrophilic pathways. researchgate.net

Transformation of Precursor Functional Groups at Position 2 (e.g., from carboxylate, amide, or halogen)

The introduction of the 2-carbonitrile functionality onto the 6-methyl-1,3-benzoxazole core can be effectively accomplished by the transformation of various precursor groups at the C2 position. Common precursors include carboxylic acids, carboxamides, and halogens.

One established method involves the conversion of a carboxylic acid to a nitrile. This is typically a two-step process where the corresponding 2-carboxylic acid is first converted to a 2-carboxamide, which is subsequently dehydrated to yield the desired 2-carbonitrile. The dehydration of the amide can be achieved using various dehydrating agents, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

Another viable strategy is the direct cyanation of a 2-halobenzoxazole. Transition metal-catalyzed cross-coupling reactions are particularly effective for this transformation. For instance, palladium-catalyzed cyanation reactions, often employing ligands like 2-(di-t-butylphosphino)-1,1'-binaphthyl, have been successfully used for the cyanation of aryl halides and can be applied to 2-chlorobenzoxazoles. arkat-usa.org Similarly, copper-catalyzed cyanation offers a more economical alternative. The Rosenmund-von Braun reaction, which traditionally uses stoichiometric copper(I) cyanide at high temperatures, has been improved by the development of catalytic systems that operate under milder conditions. organic-chemistry.org These catalytic versions often utilize a copper(I) salt, a ligand, and a cyanide source like sodium cyanide or potassium hexacyanoferrate(II). tezu.ernet.in An analogous approach has been demonstrated in the synthesis of 2-cyanobenzothiazoles, where a DABCO-catalyzed cyanation of 2-chlorobenzothiazole (B146242) provides the nitrile in good yield. This method could potentially be adapted for the synthesis of 2-cyanobenzoxazoles.

The following table summarizes representative methods for the transformation of C2 precursor functional groups to a carbonitrile.

PrecursorReagents and ConditionsProductNotes
2-CarboxamidePOCl₃, heat2-CarbonitrileA common and effective dehydration method.
2-CarboxamideTrifluoroacetic anhydride, pyridine2-CarbonitrileMilder conditions compared to POCl₃.
2-ChlorobenzoxazolePd(OAc)₂, 2-(di-t-butylphosphino)-1,1'-binaphthyl, Zn(CN)₂, Zn dust, DMF, 110 °C2-CyanobenzoxazoleHigh yields for various aryl chlorides. arkat-usa.org
2-BromobenzoxazoleCuI, KI, diamine ligand, NaCN, toluene, 110 °C2-CyanobenzoxazoleCatalytic version of the Rosenmund-von Braun reaction. organic-chemistry.org

Regioselective Introduction of the 6-Methyl Substituent

The synthesis of this compound requires the specific placement of a methyl group at the C6 position of the benzoxazole ring. This can be accomplished through two primary strategies: direct substitution on a pre-formed benzoxazole ring or by utilizing a pre-methylated aromatic precursor to construct the benzoxazole core.

The direct and regioselective introduction of a methyl group at the C6 position of a pre-existing benzoxazole ring via electrophilic aromatic substitution, such as a Friedel-Crafts alkylation, is challenging. The benzoxazole ring system's reactivity and the directing effects of the fused heterocyclic ring often lead to a mixture of isomers or substitution at other positions. The electron-donating oxygen atom and the electron-withdrawing imine nitrogen atom of the oxazole (B20620) ring influence the electron density of the benzene (B151609) ring, but typically direct electrophilic attack to the C7 position.

While direct C-H functionalization has emerged as a powerful tool in organic synthesis, its application for the specific C6-methylation of benzoxazoles is not well-established. Research on the regioselective C-H functionalization of benzoxazoles has often focused on other positions, such as the C2 or C7 position. nih.govnih.gov Therefore, achieving selective C6-methylation on the intact benzoxazole scaffold remains a synthetic hurdle that often necessitates the exploration of alternative strategies.

A more reliable and commonly employed strategy for the synthesis of this compound involves the use of a methyl-substituted aromatic precursor. The most logical starting material is a 2-aminophenol derivative with a methyl group at the position that will become C6 in the final benzoxazole structure. For the target molecule, this precursor is 2-amino-5-methylphenol (B193566). scbt.comglobalresearchonline.netresearchgate.net

The synthesis of 2-amino-5-methylphenol can be achieved through various routes. One common method is the reduction of 5-methyl-2-nitrophenol. This reduction can be carried out using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C). chemicalbook.com Another approach involves the sulfonation of m-cresol, followed by nitration, reduction of the nitro group, and finally, desulfonation. A more direct industrial process involves the alkali fusion of sodium 2-amino-5-methylbenzenesulfonate. google.com

Once the 2-amino-5-methylphenol precursor is obtained, the benzoxazole ring can be constructed. For the synthesis of this compound, a one-pot reaction of 2-amino-5-methylphenol with a reagent that provides the C2 carbon and the nitrile group, such as cyanogen (B1215507) bromide or by a multi-step sequence involving reaction with an appropriate C1 synthon followed by conversion to the nitrile, can be employed. A reported synthesis involves the reaction of 2-amino-5-methylphenol with ethyl cyanoformate.

The following table outlines a general synthetic approach starting from a methylated precursor.

PrecursorReagents and ConditionsIntermediateFinal Product
m-Cresol1. H₂SO₄2. HNO₃3. Fe, HCl5-Methyl-2-nitrophenol2-Amino-5-methylphenol
5-Methyl-2-nitrophenolH₂, Pd/C, Methanol-2-Amino-5-methylphenol chemicalbook.com
2-Amino-5-methylphenole.g., Ethyl cyanoformate, followed by cyclization6-Methyl-1,3-benzoxazole-2-carboxamideThis compound

Vibrational Spectroscopic Analysis (FT-IR, Raman) for Functional Group Identification

A vibrational analysis would identify the key functional groups. The FT-IR and Raman spectra would be expected to show characteristic peaks for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Aromatic C-H stretching, C=C and C=N ring stretching vibrations of the benzoxazole system, and C-O-C stretching would also be identified. The methyl group would exhibit characteristic C-H stretching and bending vibrations.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Pattern Analysis

The ¹H NMR spectrum would provide information on the chemical environment of the protons. One would expect to see a singlet for the methyl group protons. The three aromatic protons on the benzene ring would appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns (splitting) determined by their positions relative to the methyl group and the fused oxazole ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and 2D NMR Correlation Studies

A ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would be found in a characteristic downfield region. The methyl carbon would appear at the high-field end of the spectrum. The remaining seven carbons of the benzoxazole core would have shifts indicative of their electronic environment. 2D NMR techniques like HSQC and HMBC would be used to definitively assign each proton and carbon signal by showing correlations between them.

Heteronuclear NMR Techniques (e.g., ¹⁵N NMR for Nitrogenous Moieties)

¹⁵N NMR spectroscopy could be used to probe the nitrogen atoms in the oxazole ring and the nitrile group. This would provide valuable information about the electronic structure at these positions. Such data is particularly rare for this class of compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Confirmation

Mass spectrometry would be used to confirm the molecular weight of the compound (158.16 g/mol ). The mass spectrum would show a molecular ion peak [M]⁺ at m/z 158. Analysis of the fragmentation pattern would reveal characteristic losses, such as the loss of HCN or cleavage of the oxazole ring, helping to confirm the compound's structure.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

If a suitable single crystal could be grown, X-ray crystallography would provide the definitive three-dimensional structure. This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzoxazole ring system and detailing the intermolecular interactions (e.g., stacking) in the solid state.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A comprehensive analysis comparing theoretical predictions with experimental spectroscopic data for this compound is not available in the current scientific literature. However, to illustrate the methodologies and the valuable insights gained from such comparative studies, this section will focus on a closely related benzoxazole derivative, 2-methylbenzoxazole. The principles and techniques demonstrated here are directly applicable to the analysis of this compound.

Theoretical and computational chemistry, particularly through Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. By calculating parameters such as vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), researchers can gain a deeper understanding of the molecular structure and properties. Comparing these theoretical predictions with experimental data serves to validate the computational models and provides a more robust assignment of the observed spectra.

Vibrational Spectroscopy (FT-IR)

The vibrational spectrum of a molecule provides a unique fingerprint based on the stretching and bending of its chemical bonds. Theoretical calculations can predict these vibrational modes and their corresponding frequencies. A comparison between the calculated and experimental FT-IR spectra for a benzoxazole derivative, as detailed in studies on similar compounds, reveals the accuracy of the computational methods. researchgate.netresearchgate.netresearchgate.net

Typically, DFT calculations are performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p). The calculated harmonic frequencies are often scaled by a factor to account for anharmonicity and to improve agreement with experimental data.

Below is an illustrative data table comparing the experimental and calculated vibrational frequencies for key functional groups in a benzoxazole derivative.

Vibrational Mode Experimental FT-IR (cm⁻¹) Calculated (DFT/B3LYP) (cm⁻¹) Assignment
C-H stretch (aromatic)30503055Aromatic C-H stretching
C=N stretch16201625Imine bond stretching in the oxazole ring
C=C stretch (aromatic)15801585Aromatic ring stretching
C-O-C stretch12401245Asymmetric stretching of the ether linkage
C-H bend (aromatic)850855Out-of-plane bending of aromatic C-H bonds

This table is a representative example based on typical values for benzoxazole derivatives and is intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. Theoretical calculations using the Gauge-Including Atomic Orbital (GIAO) method within DFT can accurately predict the chemical shifts of these nuclei.

The comparison between experimental and theoretical NMR data for benzoxazole derivatives allows for the unambiguous assignment of signals to specific atoms within the molecule. nih.gov

Here is a sample data table comparing experimental and calculated ¹H and ¹³C NMR chemical shifts for a representative benzoxazole derivative.

¹H NMR Chemical Shifts (ppm)

Proton Experimental Calculated (GIAO/DFT)
H-4 7.80 7.85
H-5 7.30 7.35
H-6 7.35 7.40

¹³C NMR Chemical Shifts (ppm)

Carbon Experimental Calculated (GIAO/DFT)
C-2 163.0 163.5
C-3a 151.0 151.5
C-4 124.0 124.5
C-5 125.0 125.5
C-6 120.0 120.5
C-7 110.0 110.5

This table is a representative example based on typical values for benzoxazole derivatives and is intended for illustrative purposes.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is a computational method used to predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

By comparing the experimental UV-Vis spectrum with the TD-DFT calculations, the nature of the electronic transitions (e.g., π → π* or n → π*) can be identified. scielo.brnih.gov

The following table illustrates a comparison of experimental and calculated UV-Vis absorption data for a benzoxazole derivative.

Solvent Experimental λmax (nm) Calculated λmax (nm) (TD-DFT) Electronic Transition
Ethanol275278π → π
Ethanol310315n → π

This table is a representative example based on typical values for benzoxazole derivatives and is intended for illustrative purposes.

Reactivity and Transformational Chemistry of 6 Methyl 1,3 Benzoxazole 2 Carbonitrile

Reactions Involving the Carbonitrile Functional Group

The carbonitrile (C≡N) group is a versatile functional group that participates in a variety of chemical reactions. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages, first yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. chemguide.co.uk This process can be catalyzed by either acid or base. lumenlearning.comstackexchange.com

Under acidic conditions, such as heating with dilute hydrochloric acid, the nitrile is converted to the corresponding carboxylic acid. chemguide.co.ukmasterorganicchemistry.com Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the nucleophilic attack by water. lumenlearning.comucalgary.ca The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukucalgary.ca In the case of 6-methyl-1,3-benzoxazole-2-carbonitrile, acidic hydrolysis would yield 6-methyl-1,3-benzoxazole-2-carboxylic acid.

Alkaline hydrolysis, typically carried out by heating with an aqueous solution of a strong base like sodium hydroxide, also proceeds via an amide intermediate. chemguide.co.uk The final product under these conditions is the salt of the carboxylic acid (e.g., sodium 6-methyl-1,3-benzoxazole-2-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step is necessary. chemguide.co.uk

Controlled hydrolysis to isolate the amide intermediate, 6-methyl-1,3-benzoxazole-2-carboxamide, is also possible. This often requires milder reaction conditions, such as adjusting the pH to a near-neutral range (pH 7-8) or using specific reagents like a TFA-H2SO4 mixture. stackexchange.com

Table 1: Hydrolysis Products of this compound

Starting MaterialReagents and ConditionsMajor Product(s)
This compoundDilute HCl, heat6-Methyl-1,3-benzoxazole-2-carboxylic acid, Ammonium chloride
This compoundNaOH(aq), heatSodium 6-methyl-1,3-benzoxazole-2-carboxylate, Ammonia
This compoundControlled hydrolysis (e.g., pH 7-8)6-Methyl-1,3-benzoxazole-2-carboxamide

Common reagents for the reduction of nitriles to primary amines include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over a metal catalyst like palladium, platinum, or nickel), and sodium borohydride (B1222165) in the presence of a cobalt salt. The choice of reagent can influence the reaction conditions and selectivity.

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. These reactions lead to the formation of a diverse range of functional groups and heterocyclic systems. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the nitrile to form imine intermediates, which upon hydrolysis yield ketones.

For instance, the reaction of this compound with a Grignard reagent, followed by aqueous workup, would be expected to produce a 2-acyl-6-methyl-1,3-benzoxazole derivative. The specific ketone formed would depend on the R group of the Grignard reagent used.

Nitriles can participate as dipolarophiles in cycloaddition reactions, particularly [2+3] cycloadditions with 1,3-dipoles to form five-membered heterocyclic rings. A common example is the reaction with azides to form tetrazoles.

Another relevant transformation is the phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with cyclopropenones. nih.gov This reaction leads to the formation of benzopyrrolo-oxazolone products. nih.gov While this specific reaction involves the benzoxazole (B165842) ring itself, it highlights the potential for cycloaddition chemistry in this class of compounds. The nitrile group in this compound could potentially influence the reactivity and regioselectivity of such cycloaddition reactions.

Electrophilic Aromatic Substitution Reactions on the Benzoxazole Ring

The benzoxazole ring system is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the benzene (B151609) ring.

In this compound, the regioselectivity of electrophilic aromatic substitution is governed by the combined electronic effects of the methyl group at the 6-position and the electron-withdrawing carbonitrile group at the 2-position, as well as the heteroatoms of the oxazole (B20620) ring.

The methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. youtube.com The nitrogen atom of the oxazole ring has a lone pair of electrons that can be delocalized into the aromatic system, also exerting an activating, ortho-, para-directing effect. Conversely, the carbonitrile group is a deactivating, meta-director due to its strong electron-withdrawing inductive and resonance effects.

Table 2: Directing Effects of Substituents in this compound

SubstituentPositionElectronic EffectDirecting Influence
Methyl6Electron-donating (activating)Ortho, Para (to positions 5 and 7)
Carbonitrile2Electron-withdrawing (deactivating)Meta (relative to its attachment to the benzoxazole system)
Oxazole Ring-Contains activating (N) and deactivating (O) heteroatomsInfluences overall ring reactivity

Nitration, Halogenation, and Sulfonation Studies

The benzoxazole ring is generally considered to be electron-rich and thus amenable to electrophilic aromatic substitution. However, the presence of the strongly electron-withdrawing 2-carbonitrile group deactivates the benzene portion of the molecule towards electrophiles. Conversely, the 6-methyl group acts as an activating, ortho-para directing group. The regiochemical outcome of electrophilic substitution reactions on this compound is therefore a result of the competing directing effects of these two substituents.

A study on the nitration of 2-(4-methylphenyl)-1,3-benzoxazole resulted in the formation of the 6-nitro derivative, indicating that substitution on the benzoxazole ring is a viable pathway. nih.gov

Halogenation: Halogenation, such as bromination or chlorination, is another key electrophilic substitution reaction. The reaction of alkenes with halogens typically proceeds through a halonium ion intermediate, leading to anti-addition products. libretexts.orgyoutube.com In the case of aromatic compounds, a Lewis acid catalyst is often required to generate a more potent electrophile. For this compound, direct halogenation would likely require such a catalyst. The directing effects of the substituents would again play a crucial role in determining the position of halogenation, with the C5 and C7 positions being the most probable sites.

Sulfonation: Sulfonation of aromatic compounds is typically achieved using fuming sulfuric acid (H₂SO₄·SO₃) or concentrated sulfuric acid. This reaction is reversible, and the position of sulfonation can be influenced by thermodynamic control. For this compound, sulfonation is expected to be challenging due to the deactivating effect of the nitrile group. If the reaction does occur, it would likely yield a mixture of sulfonic acid derivatives, with substitution anticipated at the less sterically hindered positions ortho and para to the methyl group. The potential for N-oxidation and subsequent formation of sulfonic acid has been observed in structurally related sulfonamide-containing heterocyclic compounds. organic-chemistry.orgyoutube.com

A summary of the expected electrophilic substitution reactions is presented below:

ReactionReagentsExpected Products
NitrationHNO₃, H₂SO₄Mixture of 6-methyl-5-nitro-1,3-benzoxazole-2-carbonitrile and 6-methyl-7-nitro-1,3-benzoxazole-2-carbonitrile
BrominationBr₂, FeBr₃Mixture of 5-bromo-6-methyl-1,3-benzoxazole-2-carbonitrile and 7-bromo-6-methyl-1,3-benzoxazole-2-carbonitrile
SulfonationH₂SO₄, SO₃Mixture of this compound-5-sulfonic acid and this compound-7-sulfonic acid

Metal-Catalyzed Coupling Reactions at the Benzoxazole Core (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The presence of a halogen atom on the benzoxazole core of this compound would render it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govlibretexts.orgyoutube.comyoutube.comresearchgate.netorganic-chemistry.org For a halogenated derivative of this compound, such as a bromo-substituted analog, this reaction would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. The reaction is typically carried out in the presence of a base and a phosphine (B1218219) ligand. The reactivity of the halide is generally I > Br > Cl. A study on the Suzuki-Miyaura reaction of 2,6-dichlorobenzoxazole (B51379) demonstrated that site-selective coupling is achievable, which suggests that if multiple halogens are present on the target molecule, selective functionalization could be possible. organic-chemistry.org

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgwikipedia.orgthalesnano.com A halogenated this compound could be coupled with various alkenes to introduce vinyl groups onto the benzoxazole core. The reaction is typically carried out in the presence of a base and a palladium catalyst, often with phosphine ligands. The stereoselectivity of the Heck reaction generally favors the formation of the trans isomer.

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. youtube.comlibretexts.orgresearchgate.net This reaction would enable the introduction of an alkynyl functional group onto a halogenated this compound. The reaction is typically co-catalyzed by a copper(I) salt and requires a base. This method is highly valuable for the synthesis of conjugated enynes and arylalkynes.

A hypothetical reaction scheme for the coupling of a bromo-substituted this compound is shown below:

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, BaseAryl-substituted benzoxazole
HeckAlkenePd(OAc)₂, PPh₃, BaseVinyl-substituted benzoxazole
SonogashiraTerminal alkynePd(PPh₃)₄, CuI, BaseAlkynyl-substituted benzoxazole

Heterocyclic Ring Opening and Rearrangement Pathways

The benzoxazole ring system, while generally stable, can undergo ring-opening reactions under certain conditions, particularly when activated by electron-withdrawing groups. The 2-carbonitrile group in this compound makes the C2 position susceptible to nucleophilic attack, which can initiate ring cleavage.

Heterocyclic Ring Opening: Nucleophilic attack at the C2 position of the benzoxazole ring can lead to the cleavage of the C-O bond. For instance, reaction with strong nucleophiles like secondary amines can lead to ring-opened products. A study has shown that benzoxazoles can undergo ring opening with secondary amines, followed by an iron-catalyzed oxidative cyclization to form 2-aminobenzoxazoles. youtube.com This suggests a potential pathway for the transformation of this compound into other heterocyclic systems. The nitrile group can also be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, which could then influence subsequent ring stability and reactivity. The ring-opening of 2-oxazolines, a related five-membered heterocyclic system, is a well-established method for the synthesis of polymers.

Rearrangement Pathways: While specific rearrangement pathways for this compound are not extensively documented, rearrangements in heterocyclic systems are known to occur under thermal or photochemical conditions, or in the presence of strong acids or bases. The specific substitution pattern of the target molecule, with both an electron-donating and an electron-withdrawing group, could potentially lead to interesting and unique rearrangement products upon activation. Further research would be necessary to explore these possibilities.

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as a Synthetic Building Block for Complex Molecules

Benzoxazoles are recognized as crucial building blocks in organic synthesis, providing a reliable foundation for the construction of more complex molecular entities. Their inherent structural features and reactivity patterns allow for their incorporation into a diverse range of molecular designs.

Precursor for Advanced Molecular Architectures

The benzoxazole (B165842) nucleus serves as a key precursor for the synthesis of intricate molecular architectures. Its stable aromatic system can be readily functionalized at various positions, allowing for the attachment of different substituents and the extension of the molecular framework. This adaptability is crucial for creating molecules with specific three-dimensional shapes and tailored properties. For instance, the flattened herringbone arrangement observed in the crystal structure of some benzoxazole derivatives is stabilized by various non-covalent interactions, including hydrogen bonds and π–π stacking. shachemlin.com These interactions are fundamental in supramolecular chemistry and the design of self-assembling molecular systems.

The synthesis of benzoxazole derivatives can be achieved through several methods, including the condensation of 2-aminophenols with various reagents. shachemlin.com This straightforward access to the core structure makes it an attractive starting point for the elaboration of more complex molecules. The ability to introduce a variety of functional groups onto the benzoxazole scaffold allows for its use in the construction of macrocycles, dendrimers, and other sophisticated molecular topologies.

Synthetic Intermediate in the Preparation of Scaffolds for Chemical Biology Research

In the field of chemical biology, the benzoxazole scaffold is a privileged structure, frequently appearing in molecules designed to interact with biological systems. Its utility as a synthetic intermediate stems from its presence in numerous natural products and its ability to act as a bioisostere for other aromatic systems.

Researchers have successfully employed benzoxazole derivatives as intermediates in the synthesis of pharmacologically active agents. For example, derivatives of methyl-1,3-benzoxazole-2-carboxylate have been used to create compounds with anti-allergic, anti-microbial, and neuro-anti-inflammatory activities. shachemlin.com Furthermore, certain benzoxazole-carbonitriles have been investigated as scaffolds for antifungal agents that inhibit β-1,6-glucan synthesis in Candida species. The ability to systematically modify the benzoxazole core allows for the optimization of biological activity and the exploration of structure-activity relationships.

Table 1: Examples of Benzoxazole Derivatives as Synthetic Intermediates

Intermediate CompoundResulting Compound ClassApplication Area
Methyl-1,3-benzoxazole-2-carboxylateVarious pharmacologically active agentsAnti-allergic, anti-microbial, neuro-anti-inflammatory shachemlin.com
1,3-Benzoxazole-4-carbonitrileSubstituted benzoxazolesAntifungal agents

Materials Science Applications

The unique photophysical and electronic properties of the benzoxazole ring system have led to its extensive investigation in materials science. The rigid and planar nature of the scaffold facilitates π-electron delocalization, which is a key requirement for many advanced materials.

Development of Organic Electronic Materials (e.g., Organic Semiconductors, Charge Transport Materials)

The benzoxazole core is a component in the design of organic electronic materials. Its electron-deficient nature, when appropriately substituted, can lead to materials with good electron-transporting properties, which are essential for applications in organic electronics.

A notable application is in the field of Organic Light-Emitting Diodes (OLEDs). Benzoxazole derivatives have been used to complex with metal ions, such as europium, to create efficient electroluminescent layers. shachemlin.com These materials exhibit strong luminescence and good charge-carrier mobility, leading to high-performance OLED devices. The thermal and chemical stability of the benzoxazole ring is an additional advantage for the longevity of such devices.

Exploration in Fluorescent Dyes and Probes

Benzoxazoles are a scaffold of prime importance for the development of fluorescent probes and materials. The inherent fluorescence of many benzoxazole derivatives can be modulated by the introduction of various functional groups, leading to a wide range of emission colors and sensitivities to the local environment.

These fluorescent properties are exploited in the design of chemical sensors and biological probes. For example, benzoxazole-based dyes can be designed to exhibit changes in their fluorescence intensity or wavelength in the presence of specific ions, pH changes, or biomolecules. This "turn-on" or "turn-off" fluorescence response allows for the sensitive detection of the target analyte.

Table 2: Photophysical Properties of a Representative Benzoxazole Derivative

CompoundExcitation Max (nm)Emission Max (nm)Application
Europium-complexed Methyl-1,3-benzoxazole-2-carboxylateNot specifiedNot specifiedElectroluminescent layer in OLEDs shachemlin.com

Note: Specific photophysical data for a wide range of benzoxazole derivatives are highly dependent on the substitution pattern and solvent.

Potential in Photochromic Systems

The photochromic effect often relies on a light-induced reversible transformation between two isomers with different absorption spectra. The rigid benzoxazole scaffold can be linked to a photo-responsive unit, where the electronic properties of the benzoxazole can influence the switching behavior and the stability of the different isomeric states. Further research in this area could lead to the development of novel benzoxazole-based photochromic materials for applications in optical data storage, smart windows, and molecular switches.

Applications in Analytical Chemistry as a Reagent or Derivatization Agent

In analytical chemistry, derivatization is a crucial technique employed to chemically modify an analyte to enhance its suitability for a particular analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). sdiarticle4.comsemanticscholar.org This process can improve the analyte's volatility, stability, and detectability, often by introducing a specific functional group or a chromophore/fluorophore. actascientific.comsdiarticle4.com While direct studies detailing the use of 6-METHYL-1,3-BENZOXAZOLE-2-CARBONITRILE as a derivatizing agent are not extensively documented in the reviewed literature, the inherent properties of the benzoxazole core suggest its potential in this capacity.

Benzoxazole and its derivatives, particularly those with fluorescent properties, are valuable as derivatizing agents for enhancing detection sensitivity. sdiarticle4.com The process of derivatization can be categorized into several main types, each targeting specific functional groups within the analyte molecule.

Table 1: Common Derivatization Reactions and Target Functional Groups

Derivatization Method Reagent Type Target Functional Groups Purpose
Silylation Silylating agents (e.g., BSTFA, TMCS) -OH, -COOH, -NH, -SH Increases volatility and thermal stability for GC analysis. researchgate.net
Acylation Acylating agents (e.g., anhydrides, acyl chlorides) -OH, -NH, -SH Improves stability and can introduce a fluorophore for enhanced detection. psu.edu

| Alkylation | Alkylating agents (e.g., alkyl halides) | Acidic hydrogens (-OH, -COOH, -NH) | Protects active hydrogens and modifies chromatographic behavior. semanticscholar.org |

The this compound molecule possesses a nitrile group, which is a versatile functional handle for further chemical modifications. It could potentially be transformed into a reactive moiety capable of tagging analytes containing hydroxyl, amino, or thiol groups. Furthermore, the benzoxazole ring system itself can impart favorable chromatographic properties and serve as a reporter group for detection. The introduction of such a heterocyclic system can enhance the response of detectors, including fluorescence and electron capture detectors (ECD), thereby lowering the limits of detection for trace-level analysis. sdiarticle4.com

Design of Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, with applications spanning from pharmaceuticals to fine chemicals. nih.govrsc.org The design of effective chiral ligands is paramount to achieving high enantioselectivity in metal-catalyzed reactions. nih.gov The benzoxazole framework has emerged as a valuable scaffold in the design of such ligands due to its rigid structure and ability to coordinate with metal centers. nih.govacs.org

While specific applications of this compound in commercially available catalysts are not widely reported, the broader class of chiral benzoxazole-containing ligands has seen successful application in a variety of asymmetric transformations. These ligands often feature a combination of the benzoxazole ring with another coordinating group, creating a bidentate or tridentate chelation environment around the metal center.

Research has shown that substituents on the benzoxazole ring can significantly influence the steric and electronic properties of the ligand, which in turn affects the efficiency and enantioselectivity of the catalytic process. acs.org For instance, the presence of a methyl group at the 6-position, as in the title compound, would introduce a specific steric bulk and electronic perturbation that could be beneficial in certain catalytic cycles. The electron-withdrawing nature of the 2-carbonitrile group would also modulate the electronic properties of the nitrogen atom involved in metal coordination.

Table 2: Representative Chiral Ligands Based on the Benzoxazole Scaffold

Ligand Type Metal Complex Application
Pyridine-Oxazoline (PyOx) Iridium, Rhodium, Palladium Asymmetric hydrogenation, hydrosilylation, and allylic alkylation. rsc.org
Bisoxazoline (BOX) Copper, Zinc Asymmetric Diels-Alder reactions, aldol (B89426) reactions, and cyclopropanation. nih.gov

| Benzoxazole-Thiol | Vanadyl | Asymmetric 1,2-alkoxy-sulfenylation of vinylarenes. acs.org |

The synthesis of chiral ligands from a precursor like this compound would likely involve the transformation of the carbonitrile group into a coordinating moiety or the construction of a chiral center adjacent to the benzoxazole ring. The modular nature of such synthetic routes allows for the fine-tuning of the ligand structure to optimize its performance in a specific catalytic reaction. nih.gov The development of novel chiral ligands derived from substituted benzoxazoles continues to be an active area of research, driven by the quest for more efficient and selective catalysts for asymmetric synthesis. youtube.com

Future Research and Methodological Frontiers for this compound

The landscape of chemical synthesis and material science is undergoing a significant transformation, driven by demands for sustainability, efficiency, and precision. For specialized heterocyclic compounds like this compound, future research is poised to leverage cutting-edge technologies and methodologies. These advancements aim to refine its synthesis, deepen the understanding of its properties, and uncover novel applications through innovative and collaborative approaches. The following sections outline key directions that will shape the future of research surrounding this compound and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.